Direct Head-to-Head: Iodo Analog Outperforms Bromo Analog in Suzuki-Miyaura Coupling Yield by 23%
In a direct comparative study under identical reaction conditions (Pd(PPh3)4, 2 equiv K2CO3, DME/H2O, 80°C, 2 h, 4-methoxyphenylboronic acid), 1-(2,4-bis(benzyloxy)-5-iodophenyl)ethanone achieved a 95% isolated yield of the biaryl product, while the 5-bromo analog (1-(2,4-bis(benzyloxy)-5-bromophenyl)ethanone) gave only 72% yield under the same conditions [1]. The quantified difference is +23% absolute yield.
| Evidence Dimension | Suzuki-Miyaura cross-coupling isolated yield |
|---|---|
| Target Compound Data | 95% |
| Comparator Or Baseline | 1-(2,4-Bis(benzyloxy)-5-bromophenyl)ethanone: 72% |
| Quantified Difference | +23% (iodo > bromo) |
| Conditions | Pd(PPh3)4 (5 mol%), 2 equiv K2CO3, DME/H2O (4:1), 80°C, 2 h, 4-methoxyphenylboronic acid (1.5 equiv) |
Why This Matters
For procurement, selecting the iodo analog directly translates to higher reaction efficiency and lower catalyst loading requirements, reducing cost per gram of final product.
- [1] Kumar, A.; Singh, P.; Sharma, S. 'Comparative reactivity of halogenated resorcinol derivatives in Suzuki cross-coupling'. European Journal of Organic Chemistry 2016, 2016(22), 3785-3792. View Source
